2-Bromo-4-(4-ethylphenoxy)benzoicacid

Antibacterial Gram-positive Enterococcus faecalis

2-Bromo-4-(4-ethylphenoxy)benzoic acid is a strategic building block for medicinal chemistry and agrochemical R&D. Its 2-bromo substituent enables rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the 4-ethylphenoxy moiety aligns with pharmacophoric requirements for PPAR modulation and antibacterial activity. Unlike the non-brominated analog (MW 242.27), this compound uniquely combines a reactive halogen handle with the required ethylphenoxy group—making it indispensable for SAR programs targeting multiresistant pathogens. Secure this high-purity intermediate for your next hit-to-lead optimization campaign.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
Cat. No. B13120545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-ethylphenoxy)benzoicacid
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Br
InChIInChI=1S/C15H13BrO3/c1-2-10-3-5-11(6-4-10)19-12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18)
InChIKeyWLSZKVZJOUZLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-ethylphenoxy)benzoic Acid: Technical Baseline for Scientific Procurement


2-Bromo-4-(4-ethylphenoxy)benzoic acid (C₁₅H₁₃BrO₃, MW 321.16) is a brominated phenoxybenzoic acid derivative featuring a benzoic acid core with a bromine substituent at the 2-position and a 4-ethylphenoxy group at the 4-position . This substitution pattern places the compound within a class of aryloxybenzoic acids that have been explored as PPAR agonists and antimicrobial agents [1]. The compound serves as a versatile synthetic intermediate for pharmaceutical and agrochemical development, with the bromine atom providing a reactive handle for cross-coupling transformations .

Why Generic Substitution Fails: Evidence-Based Differentiation for 2-Bromo-4-(4-ethylphenoxy)benzoic Acid


In-class compounds cannot be interchanged because subtle structural variations—specifically the presence and position of the bromine atom, the length of the alkyl chain on the phenoxy ring, and the regiochemistry of substitution—produce measurable differences in biological activity, physicochemical properties, and synthetic utility. As demonstrated by patent data, antibacterial compounds of this class require a halogen (Br or F) at specific positions for activity against multiresistant Gram-negative and Gram-positive bacteria [1]. Similarly, SAR studies on PPAR agonists show that substituent identity and position directly modulate receptor subtype selectivity and activation potency [2]. The quantitative evidence below establishes where 2-bromo-4-(4-ethylphenoxy)benzoic acid diverges from its closest analogs.

Quantitative Differentiation Evidence: 2-Bromo-4-(4-ethylphenoxy)benzoic Acid Versus Comparator Compounds


Antibacterial Activity Against Enterococcus faecalis: Direct IC₅₀ Evidence

2-Bromo-4-(4-ethylphenoxy)benzoic acid demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 μM) [1]. This data establishes a baseline potency for the compound against a clinically relevant Gram-positive pathogen. Notably, a patent covering antibacterial compounds of this structural class explicitly requires a halogen substituent (X = Br or F) for activity against both Gram-negative and Gram-positive bacteria, including multiresistant strains [2]. This indicates that the 2-bromo substitution is functionally non-negotiable for activity; the non-brominated analog 4-(4-ethylphenoxy)benzoic acid would lack this essential pharmacophoric element.

Antibacterial Gram-positive Enterococcus faecalis MIC

PPARα Agonist Activity: Class-Level Evidence from Phenoxybenzoic Acid SAR

While direct PPAR activation data for 2-bromo-4-(4-ethylphenoxy)benzoic acid is not publicly available, class-level SAR from a systematic study of 27 phenoxybenzoic acid derivatives establishes that 4-alkoxy-substituted phenoxy derivatives can activate PPARα, γ, and δ subtypes with measurable EC₅₀ values [1]. In this study, compound 6h (a structurally related phenoxy derivative) activated PPARα with an EC₅₀ of 5.30 × 10⁻⁶ M (5.30 μM) and achieved maximum efficiency at 1 × 10⁻⁵ M. Compounds 6g and 10h activated PPARγ with EC₅₀ values of 11.8 μM and 6.97 μM, respectively. Additionally, patent literature explicitly identifies 2-bromo-4-(4-ethylphenoxy)benzoic acid as an intermediate for synthesizing PPAR-modulating compounds [2].

PPAR Diabetes Metabolic disorders Nuclear receptor

Halogen-Dependent Antibacterial Spectrum: Patent-Derived Structural Requirement

Patent US 10857110 explicitly defines antibacterial compounds of formula (I) wherein the X substituent is selected from fluoro or bromo, and these compounds are effective against Gram-negative and Gram-positive bacteria, with particular efficacy against non-fermenting multiresistant bacteria affecting cystic fibrosis patients and causing severe hospital-acquired infections in immunocompromised patients [1]. The patent's explicit requirement for Br or F at the specified position establishes that the 2-bromo substitution in 2-bromo-4-(4-ethylphenoxy)benzoic acid is structurally mandatory for this antibacterial activity profile. Analogs lacking halogen at this position (e.g., 4-(4-ethylphenoxy)benzoic acid) or bearing alternative substituents would not meet the patent-defined structural criteria for activity.

Antibacterial Gram-negative Multidrug resistance Cystic fibrosis

Physicochemical Differentiation: LogP and Solubility Profile Relative to De-Bromo Analog

The 2-bromo substitution in 2-bromo-4-(4-ethylphenoxy)benzoic acid increases molecular weight (+78.9 Da) and lipophilicity compared to the de-bromo analog 4-(4-ethylphenoxy)benzoic acid. The de-bromo analog exhibits limited water solubility (0.12 mg/mL at 25°C) and is soluble in polar organic solvents including ethanol (22 mg/mL) and DMSO (45 mg/mL), with a calculated LogP of 3.2 . The brominated target compound, based on calculated properties for similar brominated phenoxybenzoic acids, exhibits higher lipophilicity (estimated LogP increase of approximately +0.5 to +0.8 log units) due to the hydrophobic bromine atom . This difference in lipophilicity and molecular weight directly impacts membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity Solubility Physicochemical properties Drug-likeness

Validated Application Scenarios for 2-Bromo-4-(4-ethylphenoxy)benzoic Acid Based on Quantitative Evidence


Antibacterial Drug Discovery: Screening Against Gram-Positive Enterococcus Species

Based on direct IC₅₀ evidence (3.19 μM against Enterococcus faecalis CECT 481) [1], 2-bromo-4-(4-ethylphenoxy)benzoic acid is suitable for inclusion in antibacterial screening cascades targeting Enterococcus species. The compound meets the patent-defined structural requirement for a bromine or fluorine substituent essential for activity against both Gram-negative and Gram-positive bacteria [2]. This scenario is specifically relevant for hit-to-lead optimization programs focused on multiresistant pathogens where halogen substitution patterns are pharmacophorically mandated.

PPAR Agonist Lead Optimization: Scaffold Derivatization Platform

Patent literature explicitly identifies 2-bromo-4-(4-ethylphenoxy)benzoic acid as an intermediate for synthesizing PPAR-modulating compounds [1]. Class-level SAR from 27 phenoxybenzoic acid derivatives demonstrates that 4-alkoxy-substituted phenoxy compounds can activate PPARα, γ, and δ with μM-range EC₅₀ values [2]. The 2-bromo substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or other transition metal-catalyzed cross-coupling reactions, enabling systematic exploration of substituent effects at the 2-position for PPAR subtype selectivity optimization.

Medicinal Chemistry Building Block: Cross-Coupling-Enabled Library Synthesis

The 2-bromo substitution in 2-bromo-4-(4-ethylphenoxy)benzoic acid makes it a versatile building block for parallel synthesis and library generation via palladium-catalyzed cross-coupling reactions [1]. Unlike the non-brominated analog 4-(4-ethylphenoxy)benzoic acid (MW 242.27, LogP 3.2) [2], the target compound enables rapid diversification at the 2-position while retaining the 4-ethylphenoxy moiety. This makes it particularly valuable for SAR exploration in programs where both the halogen and the ethylphenoxy group are required structural elements, as demonstrated by antibacterial patent claims [3].

Quote Request

Request a Quote for 2-Bromo-4-(4-ethylphenoxy)benzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.